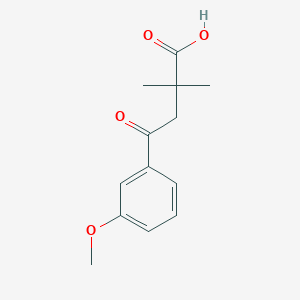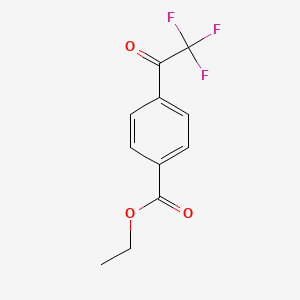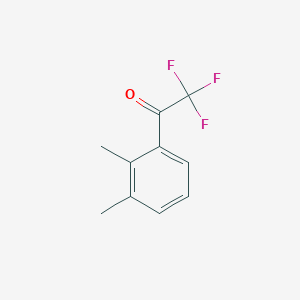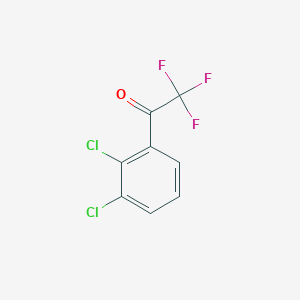
2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with a methoxyphenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would consist of a carboxylic acid group (-COOH), a methoxy group (-OCH3) attached to a phenyl ring, and two methyl groups (-CH3) attached to the alpha-carbon (the carbon adjacent to the carboxyl group). The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo typical acid-base reactions, forming a carboxylate ion in the presence of a base. The methoxy group on the phenyl ring could potentially undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As a carboxylic acid, it would be expected to exhibit the typical properties of this class of compounds, such as the ability to form hydrogen bonds. The methoxy group could potentially increase the compound’s solubility in organic solvents .科学的研究の応用
Optoelectronic and Charge Transport Properties
2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid and related compounds show promise in optoelectronic applications. Research on Pechmann dyes, which include derivatives of this acid, indicates potential use as efficient materials for organic light-emitting diodes (OLEDs). These dyes demonstrate significant charge transfer behavior, making them suitable for p-type materials in OLEDs (Wazzan & Irfan, 2019).
Organophosphorus Compound Reactions
Studies have shown that 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid reacts with organophosphorus compounds to produce various derivatives. These reactions are of interest in the field of organic chemistry, particularly in synthesizing specific organophosphorus compounds (Pedersen & Lawesson, 1974).
Analytical Applications in Nickel Detection
This compound has been used in developing methods for detecting trace amounts of nickel. Its ability to form complexes with nickel in alkaline media makes it a valuable tool in analytical chemistry, particularly in detecting nickel in various materials (Izquierdo & Carrasco, 1984).
Stereoelectronic Effects in Radical Cations
Research involving derivatives of 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid has contributed to understanding stereoelectronic effects in alkylaromatic radical cations. This knowledge is essential in physical organic chemistry and the study of reaction mechanisms (Bellanova et al., 2002).
Potential in Polymerization
This acid derivative has been explored in the polymerization of specific methacrylates, revealing insights into the kinetics and mechanisms of vinyl polymerization. Such studies contribute to material science and polymer chemistry (Ouchi et al., 1979).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,12(15)16)8-11(14)9-5-4-6-10(7-9)17-3/h4-7H,8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTLYJVRGLYRHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC(=CC=C1)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645346 |
Source


|
| Record name | 4-(3-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898766-61-5 |
Source


|
| Record name | 3-Methoxy-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B1325221.png)


